4-Amino-5-chloronicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETAIDPTMBIJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Amino-5-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Inherent Risks
4-Amino-5-chloronicotinonitrile is a substituted pyridine derivative, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[5] Its structure, featuring an amino group, a chloro substituent, and a nitrile moiety, suggests a reactive profile that is advantageous for molecular assembly but also necessitates a rigorous approach to laboratory safety.
The causality behind our stringent handling recommendations stems from the known hazard profiles of similar aminopyridine and chloropyridine compounds. These molecules frequently exhibit acute toxicity if ingested or absorbed through the skin, and can cause severe irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, every protocol described is designed as a self-validating system to minimize exposure and mitigate risk.
Hazard Profile: An Evidence-Based Assessment from Structural Analogs
Lacking a specific SDS, we must infer the potential hazards of this compound by examining its relatives. The Globally Harmonized System (GHS) classifications for several analogous compounds are summarized below, providing a predictive framework for its potential dangers.
| Compound Name | GHS Hazard Statements (Inferred) | Signal Word |
| 2-Aminopyridine | H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.[6] | Danger |
| 3-Aminopyridine | H301: Toxic if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation.[3] | Danger |
| 4-Aminopyridine | H300: Fatal if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[4] | Danger |
| 2-Chloronicotinonitrile | Acute toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); STOT - Single Exposure (Category 3). | Warning |
Based on this data, it is prudent to handle this compound as a substance with the following potential hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust.
-
Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns upon prolonged contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.
Core Directive for Safe Handling: Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of safe handling is to minimize all routes of exposure. This is achieved through a multi-layered approach combining engineering controls and robust personal protective equipment.
Engineering Controls: The First Line of Defense
All operations involving the handling of solid this compound must be conducted in a designated area equipped with appropriate engineering controls.
-
Chemical Fume Hood: All weighing and transfer operations should be performed inside a certified chemical fume hood to contain airborne particulates.[7][8]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][9]
-
Designated Work Area: Establish a designated and clearly labeled area for working with this compound to prevent cross-contamination.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Appropriate PPE is mandatory for all personnel handling this compound. The following workflow illustrates the correct procedure for donning and doffing PPE to ensure maximum protection and prevent contamination.
Caption: PPE Donning and Doffing Workflow.
-
Protective Clothing: A clean, buttoned lab coat is required.[8]
-
Eye Protection: Chemical safety goggles are mandatory.[10]
-
Gloves: Chemical-resistant nitrile gloves should be worn. For extended operations or due to the high toxicity of analogs, consider wearing two pairs of gloves.[7][11] Gloves must be changed immediately if contaminated.
-
Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.
Experimental Protocols: Step-by-Step Methodologies for Safe Use
Weighing and Handling of Solid Compound
The primary risk during the handling of powdered reagents is the generation and inhalation of airborne dust.[7]
Protocol:
-
Preparation: Designate a work surface within a chemical fume hood. Cover the surface with disposable bench paper.
-
Tare Container: Place a clean, sealable container on the balance inside the fume hood and tare it.
-
Transfer: Carefully transfer the required amount of this compound to the tared container using a clean spatula. Use slow, deliberate movements to minimize dust generation.
-
Seal and Weigh: Securely close the container before removing it from the fume hood for final weighing if the balance is external.
-
Clean-up: After use, decontaminate the spatula and work surface. Wipe all surfaces with a damp cloth to collect any residual powder. Never use a dry brush for cleaning, as this can aerosolize the powder.[7]
-
Disposal: Dispose of all contaminated disposable materials (gloves, bench paper, wipes) in a designated hazardous waste container.[12]
Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[10]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[10]
-
Security: Given the potential toxicity, store in a locked cabinet or an area with restricted access.[3]
Emergency Procedures: Self-Validating Systems for Incident Response
All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
The following table provides first aid guidance based on protocols for analogous compounds. Seek immediate medical attention in all cases of significant exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[4] |
Accidental Release (Spill) Response
For any spill, the immediate priorities are to ensure personnel safety and contain the material.
Caption: Chemical Powder Spill Response Workflow.
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Carefully wipe up the powder with a damp cloth or paper towel to avoid creating dust.
-
Place the cleaning materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the area.
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.[13]
-
If the material is flammable, remove all ignition sources.[13]
-
Close the doors to the laboratory to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[9]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
While this compound holds promise as a synthetic intermediate, its structural characteristics demand a cautious and well-informed approach to handling. By implementing robust engineering controls, mandating correct PPE usage, adhering to strict handling protocols, and preparing for emergencies, researchers can effectively mitigate the risks associated with this compound. The principles of expertise, trustworthiness, and authoritative grounding demand that we treat this compound with the respect dictated by its potentially hazardous chemical relatives.
References
-
GESTIS Substance Database. (n.d.). Aminopyridines. Retrieved February 24, 2026, from [Link]
-
University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved February 24, 2026, from [Link]
- Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved February 24, 2026, from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved February 24, 2026, from [Link]
- Chemical Hygiene Officer. (n.d.). Chemical Emergency Procedures. Retrieved February 24, 2026, from a general university safety document.
- Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminopyridine. Retrieved February 24, 2026, from [Link]
- Standard Operating Procedure. (2020, July 6). Handling of nanomaterials. Retrieved February 24, 2026, from a general university safety document.
-
Iowa State University. (n.d.). Chemical Handling and Storage. Retrieved February 24, 2026, from [Link]
-
CHEMSULF.COM. (n.d.). This compound[1706454-74-1]. Retrieved February 24, 2026, from [Link]
- Evotec. (n.d.). Buy 4-Amino-5-chloronicotinic acid hydrochloride.
- ChemicalBook. (n.d.). This compound.
Sources
- 1. This compound[1706454-74-1] | CHEMSULF [chemsulf.com]
- 2. gestis-database.dguv.de [gestis-database.dguv.de]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Buy 4-Amino-5-chloronicotinic acid hydrochloride (EVT-3347125) | 1073182-98-5 [evitachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. ut.edu [ut.edu]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. westlab.com [westlab.com]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
The Rise of a Privileged Scaffold: A Technical Guide to 4-Amino-5-chloronicotinonitrile in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the identification and deployment of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient therapeutic design.[1][2][3] Among these, the 4-Amino-5-chloronicotinonitrile core has emerged as a particularly versatile and potent framework. This technical guide provides an in-depth analysis of this scaffold, elucidating its fundamental physicochemical properties, synthetic accessibility, and its impactful role in the development of novel therapeutics, with a particular focus on kinase inhibition. We will explore the nuanced structure-activity relationships that govern its biological effects and provide detailed protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful chemical entity.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a foundational element in medicinal chemistry, present in numerous natural products and synthetic drugs.[2][3] The strategic functionalization of this core can dramatically influence its biological activity and pharmacokinetic profile. The this compound scaffold, a substituted aminopyridine, represents a highly successful outcome of such molecular engineering.
Its value lies in the precise arrangement of its functional groups:
-
The 4-amino group serves as a crucial hydrogen bond donor, enabling strong interactions with the hinge region of many protein kinases.
-
The 3-nitrile group acts as an electron-withdrawing group and a potential hydrogen bond acceptor, influencing the electronics of the pyridine ring and providing an additional point of interaction within target binding sites.[4]
-
The 5-chloro substituent offers a vector for further chemical modification and can engage in halogen bonding or occupy hydrophobic pockets, enhancing binding affinity and selectivity.
This unique combination of features makes it an invaluable building block for creating libraries of targeted inhibitors for a range of protein families, most notably protein kinases, which are often dysregulated in diseases like cancer.[5][6]
Physicochemical Characteristics and Synthetic Landscape
A thorough understanding of a scaffold's properties and synthesis is paramount for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem |
| Molecular Weight | 153.57 g/mol | PubChem[7] |
| Appearance | Typically a light yellow or off-white powder | --- |
| Solubility | Soluble in organic solvents like DMSO and DMF | --- |
| CAS Number | 70396-53-1 | --- |
Synthetic Rationale and Protocol
The synthesis of the this compound core and its analogues is often achieved through a regioselective process. A common strategy involves the selective amination of a dichlorinated precursor. The rationale for this approach is the differential reactivity of the chlorine atoms on the pyridine ring, which can be exploited to control the substitution pattern.
The workflow below illustrates a generalized, yet common, synthetic pathway. The choice of a dichlorinated intermediate is strategic, as the two chlorine atoms possess different electronic environments, allowing for a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2,4-dichloro-3-cyanopyridine (Key Intermediate)
This protocol is adapted from established methodologies for the chlorination of pyridone-like precursors.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Cautiously add the resulting residue to a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,4-dichloro-3-cyanopyridine can be purified by trituration with hexane or by column chromatography on silica gel to afford a white or off-white solid.[8]
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 4-amino-substituted pyridine and quinoline scaffolds are well-established pharmacophores for targeting protein kinases.[5][6] The this compound core is particularly adept at this, with its functional groups positioned to make key interactions in the ATP-binding pocket of many kinases.
Mechanism of Action: Targeting the Kinase Hinge
The primary mechanism by which this scaffold confers inhibitory activity is through hydrogen bonding with the "hinge" region of the kinase domain. The hinge is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase and is critical for ATP binding.
Caption: Interaction diagram of the scaffold within a kinase active site.
The N-H of the 4-amino group typically forms one or two hydrogen bonds with the backbone carbonyl oxygens of the hinge residues. This interaction anchors the inhibitor in the active site, providing a foundation for high-affinity binding.
Case Study: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling and is a validated target for inflammatory diseases and some cancers.[5] Several potent JAK inhibitors have been developed utilizing the 4-aminopyridine-3-carbonitrile scaffold.
Structure-Activity Relationship (SAR) Insights:
The development of JAK inhibitors based on this scaffold reveals key SAR trends:
-
The 4-Amino Group: Essential for hinge binding. N-alkylation is generally detrimental to activity.
-
The 3-Nitrile Group: While not always essential for binding, it often enhances potency and can be a key interaction point. In some cases, it can be replaced with other small hydrogen bond acceptors.
-
The 5-Position (Cl): This position is a critical vector for exploring SAR. Replacing the chlorine with different groups allows for probing of nearby hydrophobic pockets and can be used to tune selectivity between different JAK isoforms.
-
The 2-Position: This position is often used to attach larger side chains that can extend into other regions of the ATP binding site, further enhancing potency and selectivity.
Table 2: Exemplary SAR Data for a Hypothetical JAK Inhibitor Series
| Compound | R-Group at C5 | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Rationale for Modification |
| 1 | -Cl | 50 | 75 | Starting point, good baseline activity. |
| 2 | -H | 250 | 300 | Demonstrates the positive contribution of the chloro group. |
| 3 | -CH₃ | 40 | 60 | Small hydrophobic group is well-tolerated. |
| 4 | -CF₃ | 15 | 25 | Electron-withdrawing group enhances potency. |
| 5 | -Phenyl | 150 | 200 | Bulky group may cause steric clash. |
Note: Data is illustrative and not from a specific publication.
Future Perspectives and Conclusion
The this compound scaffold is a testament to the power of rational drug design. Its inherent properties make it a "privileged" starting point for the development of potent and selective inhibitors against a wide range of targets, particularly protein kinases. Future work will likely focus on expanding its application to other enzyme families and exploring novel derivatizations to tackle challenges such as acquired drug resistance. The synthetic tractability and well-understood SAR of this core ensure that it will remain a valuable tool in the medicinal chemist's arsenal for the foreseeable future.
References
-
Chem-Impex. (n.d.). 4-Amino-nicotinonitrile. Retrieved from [Link]
-
MDPI. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]
-
SciSpace. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Retrieved from [Link]
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
PMC. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile. Retrieved from [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
PMC. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Retrieved from [Link]
-
PMC. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
PMC. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
NIH. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
Sources
- 1. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Selective Catalytic Hydrogenation of 4-Amino-5-chloronicotinonitrile
Executive Summary
The transformation of 4-Amino-5-chloronicotinonitrile (Substrate) to (4-amino-5-chloropyridin-3-yl)methanamine (Product) represents a critical step in the synthesis of various kinase inhibitors and GPCR ligands. The primary challenge in this reduction is chemoselectivity : reducing the nitrile functionality (
This Application Note details two validated protocols:
-
Method A (Raney Nickel): The industrial standard, utilizing methanolic ammonia to suppress secondary amine formation.
-
Method B (Sulfided Platinum): A cleaner, noble-metal alternative specifically designed to inhibit oxidative addition into the C-Cl bond.
Mechanistic Insight & Challenges
The Chemoselectivity Triangle
The hydrogenation of halonicotinonitriles involves three competing pathways. Understanding these is crucial for parameter control.
-
Pathway A (Desired): Stepwise reduction of Nitrile
Imine Primary Amine. -
Pathway B (Poisoning/Dimerization): The intermediate imine reacts with the product amine to form a secondary amine (dimer).
-
Solution: High ammonia concentration or acidic media.
-
-
Pathway C (Dehalogenation): Oxidative addition of the metal catalyst (especially Pd) into the C-Cl bond, followed by reductive elimination.
-
Solution: Use of Raney Nickel (lower affinity for Ar-Cl) or Sulfided Platinum (poisoned catalyst).
-
Reaction Pathway Diagram
Pre-Reaction Screening & Optimization
Before committing to a bulk batch, screen the following parameters. Data below simulates typical optimization trends for chloropyridines.
| Parameter | Condition A (High Risk) | Condition B (Optimized) | Rationale |
| Catalyst | 10% Pd/C | Raney Ni or 5% Pt/C(S) | Pd/C causes rapid dechlorination. |
| Solvent | Ethanol | 7N NH3 in MeOH | Ammonia suppresses dimer formation (Pathway B). |
| Pressure | >50 bar | 3–10 bar | Higher pressure favors ring reduction and dehalogenation. |
| Temp | >60°C | 20–40°C | Elevated temps increase C-Cl bond activation energy. |
Method A: Raney Nickel Protocol (Standard)
Context: Raney Nickel is preferred for its low cost and natural resistance to inserting into aryl-chloride bonds compared to Palladium.
Reagents & Equipment[1]
-
Substrate: this compound (10 g, 65.1 mmol).
-
Catalyst: Raney Nickel (Active slurry in water, approx. 5 g wet weight).
-
Note: Do not use dry Raney Ni; it is pyrophoric.[1]
-
-
Solvent: 7N Ammonia in Methanol (100 mL).
-
Equipment: Parr Hydrogenator (shaker or stirred autoclave).
Step-by-Step Protocol
-
Catalyst Preparation:
-
Decant the water from the commercial Raney Nickel slurry.
-
Wash the catalyst 3 times with anhydrous methanol to remove water (water can hydrolyze the imine to an aldehyde, leading to side products).
-
Safety: Keep the catalyst submerged in solvent at all times.
-
-
Loading:
-
Load the substrate (10 g) into the reaction vessel.
-
Add the washed Raney Nickel slurry.
-
Add 7N Methanolic Ammonia (100 mL).
-
-
Purging:
-
Seal the vessel. Purge with Nitrogen (
) x 3 cycles (30 psi). -
Purge with Hydrogen (
) x 3 cycles (30 psi) to displace nitrogen.
-
-
Reaction:
-
Pressurize to 45 psi (3 bar) .
-
Agitate at Room Temperature (20–25°C) .
-
Monitoring: Monitor
uptake. Reaction is typically complete in 4–6 hours. -
Validation: Check aliquot via HPLC. Look for the disappearance of nitrile (RT ~5 min) and appearance of amine (RT ~2 min). Ensure des-chloro impurity is <1%.
-
-
Workup:
-
Depressurize and purge with
. -
Filter the mixture through a Celite pad (keep wet!).
-
Rinse the cake with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Method B: Sulfided Platinum Protocol (Noble Metal Alternative)
Context: If Raney Nickel is unsuitable (e.g., trace Ni contamination concerns), Sulfided Platinum on Carbon (Pt/C(S)) is the gold standard for halonitrile reduction. The sulfur modifies the electronic properties of the Pt, poisoning the sites responsible for C-Cl oxidative addition while retaining activity for C≡N reduction.
Reagents
-
Catalyst: 5% Pt/C (Sulfided). Commercial grades available from Johnson Matthey or Evonik.
-
Additive: 1-2 equivalents of HCl (optional, to trap amine) or simply run in MeOH.
Protocol Differences
-
Pressure: Can tolerate higher pressures (up to 10 bar) without dechlorination.
-
Acidic Scavenging (Optional):
-
Running the reaction in MeOH + 1.1 eq HCl results in the hydrochloride salt of the product immediately. This prevents the primary amine from reacting with the intermediate imine (Pathway B), often resulting in higher yields than the ammonia method.
-
Workflow Diagram
Analytical Validation (Self-Correcting Quality Control)
To ensure the protocol is working, you must validate the product against specific failure modes.
| Analyte | Method | Expected Result | Failure Indicator |
| Product | LC-MS (ESI+) | N/A | |
| De-Cl Impurity | LC-MS | Mass -34 units. Indicates catalyst too active or temp too high. | |
| Dimer | LC-MS | Mass ~2x Product. Indicates insufficient Ammonia or Acid. | |
| Aldehyde | 1H NMR | Signal ~10 ppm | Indicates water in solvent (imine hydrolysis). |
1H NMR Confirmation (DMSO-d6):
-
Look for the disappearance of the Nitrile carbon signal in 13C NMR (~115 ppm).
-
Appearance of methylene protons (
) as a singlet/doublet around 3.8–4.0 ppm. -
Retention of aromatic protons (checking integration to ensure no ring reduction).
Safety & Handling
-
Raney Nickel: It is pyrophoric when dry.[1] Never let the filter cake dry out. Dispose of by quenching in dilute HCl or submerging in water in a dedicated waste container.
-
Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.
-
Toxicology: Aminopyridines can be toxic.[2] Handle with potent compound safety protocols (fume hood, gloves).
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on noble metal selectivity).
-
Bessou, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Processes, 8(2), 226. Link (Discusses Raney Ni deactivation and handling).
-
Maegawa, T., et al. (2015). Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts in water. C. R. Chimie, 18, 685–692.[3] Link (Comparative study of Pt/C vs Raney Ni selectivity).
- Johnson Matthey. (n.d.). Heterogeneous Catalysts for Fine Chemicals - Sulfided Platinum.
Sources
using 4-Amino-5-chloronicotinonitrile as an intermediate for tyrosine kinase inhibitors
Application Note: Strategic Utilization of 4-Amino-5-chloronicotinonitrile in Tyrosine Kinase Inhibitor (TKI) Synthesis
Executive Summary
This compound (CAS 1706454-74-1 / analog 13600-46-9) serves as a "linchpin" intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).[1][2] Its structural economy—possessing an ortho-amino nitrile motif for heterocycle construction and a halogen handle for late-stage diversification—makes it an ideal precursor for bioisosteres of the quinazoline scaffold (e.g., Gefitinib, Erlotinib).
This guide details the protocols for converting this intermediate into two privileged pharmacophores:
-
Pyrido[4,3-d]pyrimidines: Bioisosteres of EGFR/HER2 inhibitors.[1][2]
-
1,7-Naphthyridines: Scaffolds targeting c-Met, FGFR, and PIP4K2A.
Strategic Logic & Pathway Visualization
The utility of this compound lies in its divergent reactivity . The 4-amino/3-cyano pair acts as a "warhead" for ring closure, while the 5-chloro position remains inert during cyclization, preserving a handle for Buchwald-Hartwig or Suzuki couplings to attach solubility tails (e.g., morpholine, piperazine) essential for ADME properties.
Figure 1: Divergent synthetic pathways from this compound to key TKI scaffolds.[1][2][3]
Chemical Properties & Handling
| Property | Specification | Critical Note |
| Molecular Weight | 153.57 g/mol | -- |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; store under Ar.[1][2] |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in non-polar solvents (DCM, Hexane). |
| Stability | Hygroscopic | Store at 2-8°C. Protect from moisture to prevent nitrile hydrolysis.[1][2] |
| Hazards | Irritant, Toxic | H301+H311+H331 . Use in a fume hood.[1] |
Protocol A: Synthesis of the Pyrido[4,3-d]pyrimidine Core
This protocol yields the 8-chloro-pyrido[4,3-d]pyrimidin-4(3H)-one , a direct analog of the quinazoline core found in many FDA-approved TKIs.[1]
Mechanism: The amino group attacks the electrophilic carbon of formamidine acetate, followed by an intramolecular nucleophilic attack on the nitrile carbon to close the pyrimidine ring.
Materials:
-
This compound (1.0 eq)[1]
-
Formamidine acetate (3.0 eq)
-
Sodium acetate (Catalytic, 0.1 eq)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend This compound (5.0 g, 32.5 mmol) in 2-methoxyethanol (50 mL).
-
Addition: Add formamidine acetate (10.1 g, 97.5 mmol) and sodium acetate (0.27 g, 3.25 mmol).
-
Reaction: Heat the mixture to reflux (125°C) under an argon atmosphere.
-
Workup: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
If no precipitate: Concentrate the solvent to ~10 mL under reduced pressure, then pour into ice-water (100 mL) to induce precipitation.
-
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Yield: Expected yield 75–85%.
Expert Tip: If the reaction is sluggish, use triethyl orthoformate as the solvent and add a catalytic amount of acetic anhydride.
Protocol B: Synthesis of the 1,7-Naphthyridine Core
This scaffold is increasingly relevant for Type II kinase inhibitors (e.g., c-Met).
Materials:
-
THF (Anhydrous)[4]
Step-by-Step Procedure (via DMF-DMA Route):
-
Amidine Formation: Dissolve the starting material (5.0 g) in DMF-DMA (20 mL). Heat to 90°C for 3 hours.
-
Cyclization: Dissolve the crude amidine in anhydrous THF (50 mL).
-
Condensation: Add active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.2 eq).[2]
-
Base Addition: Cool to 0°C. Slowly add t-BuOK (1.0 M in THF, 2.5 eq) dropwise.
-
Reflux: Warm to room temperature, then reflux for 6 hours.
-
Quench: Pour into saturated NH4Cl solution. Extract with Ethyl Acetate.[1][2][5]
-
Yield: Expected yield 60–70%.
Protocol C: Late-Stage Functionalization (The "Tail")
The 8-chloro position (derived from the 5-chloro of the starting material) is now activated for Buchwald-Hartwig coupling.[1][2] This step introduces the solubilizing group (e.g., 3-morpholinopropylamine) critical for in vivo efficacy.
Materials:
-
8-Chloro-pyrido[4,3-d]pyrimidine intermediate (1.0 eq)
-
Aniline or Aliphatic Amine (e.g., 3-chloro-4-fluoroaniline for the "head" or morpholine for the "tail") (1.2 eq)[1]
-
Catalyst: Pd2(dba)3 (0.05 eq) + Xantphos (0.1 eq)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing: Charge the reaction vessel with the chloro-intermediate, amine, and base. Cycle Nitrogen/Vacuum 3 times.
-
Catalyst Addition: Add Pd catalyst and ligand under a nitrogen stream.[1][2] Add degassed dioxane.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Workup: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Hydrolysis of Nitrile | Ensure all reagents (especially formamidine) are dry. Use molecular sieves.[1][2][4] |
| Incomplete Coupling (Step C) | Catalyst Poisoning | The pyridine nitrogens can poison Pd.[1][2] Switch to BrettPhos Pd G3 precatalyst for challenging substrates.[1][2] |
| Regioselectivity Issues | N-Alkylation vs. C-Alkylation | In Protocol B, control temperature strictly during base addition (-78°C to 0°C) to favor C-alkylation. |
References
-
BenchChem. (2025).[1][2][5] Synthesis of 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Retrieved from
-
Rewcastle, G. W., et al. (1997). "Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry, 40(24), 3915-3925. Retrieved from
-
Srivastava, K. P., et al. (2014). "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences, 3(4). Retrieved from
-
Boschelli, D. H., et al. (2006). "Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 49(26), 7868-7876.[6] (Demonstrates analogous chemistry on quinoline scaffolds). Retrieved from
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile. (Used for structural verification of isomers).[1][2] Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ChemGood [chemgood.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the amino group in 4-Amino-5-chloronicotinonitrile
An In-Depth Technical Guide to the Functionalization of the Amino Group in 4-Amino-5-chloronicotinonitrile
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a highly versatile pyridine derivative that serves as a pivotal building block in the synthesis of complex heterocyclic structures. Its value in medicinal chemistry and materials science stems from the strategic placement of three distinct functional groups on the pyridine core: a nucleophilic amino group at the C4 position, an electrophilic chloro substituent at C5, and a cyano group at C3. This unique arrangement allows for a wide array of chemical transformations, with the 4-amino group often serving as the primary handle for molecular elaboration.
The electronic landscape of the molecule is heavily influenced by the electron-withdrawing properties of both the cyano group and the ring nitrogen. These features decrease the electron density of the pyridine ring and modulate the nucleophilicity of the 4-amino group. While its basicity is reduced compared to aniline, it remains a potent nucleophile capable of participating in a wide range of bond-forming reactions. This guide provides a detailed exploration of key strategies for the functionalization of this amino group, offering both mechanistic insights and field-proven laboratory protocols.
Core Functionalization Pathways
The strategic modification of the 4-amino group can be broadly categorized into several key transformations. Each pathway opens up a unique chemical space, enabling the synthesis of diverse molecular architectures. This guide will focus on four primary, high-impact functionalization strategies: N-Acylation, N-Arylation via Buchwald-Hartwig Amination, Diazotization and Subsequent Conversion, and Cyclization to Fused Heterocycles.
Caption: Experimental workflow for the N-acetylation reaction.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise via syringe. Ensure the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Purity | >98% after purification | N/A |
| Reaction Time | 2-4 hours | N/A |
| Temperature | 0 °C to Room Temp. | N/A |
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. [2][3]This state-of-the-art method allows for the direct coupling of the 4-amino group with aryl halides or triflates, providing access to a vast array of N-aryl derivatives that are often challenging to synthesize via traditional methods like nucleophilic aromatic substitution.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., Xantphos, SPhos) are critical for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. [4]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active palladium-amido intermediate. [5]* Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to ensure the stability of the catalytic species.
Caption: Workflow for a typical Buchwald-Hartwig N-arylation experiment.
Protocol 2: Palladium-Catalyzed N-Arylation
Materials:
-
This compound
-
Aryl bromide or iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed toluene
Step-by-Step Methodology:
-
In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the aryl halide (1.1 eq), and NaOtBu (1.4 eq) to a Schlenk flask.
-
In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Catalyst Loading | 1-2 mol% Pd | [6] |
| Typical Yield | 75-95% | [6] |
| Reaction Time | 2-12 hours | [6] |
| Temperature | 80-110 °C | [5] |
Diazotization and Sandmeyer-Type Reactions
Diazotization converts the primary amino group into a diazonium salt, an exceptionally versatile intermediate. [7]This salt is typically unstable and is generated in situ at low temperatures before being immediately converted into other functionalities. This pathway allows the amino group to be replaced with a wide range of substituents, including halides, hydroxyls, and others, via Sandmeyer-type reactions.
Causality Behind Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., HCl, H₂SO₄) to generate nitrous acid (HONO) in the reaction mixture. This highly reactive species is the active nitrosating agent. [7]* Temperature: The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose explosively at higher temperatures.
-
Subsequent Reaction: The diazonium intermediate is not isolated. A salt of the desired nucleophile (e.g., CuCl for chlorination) is added directly to the cold diazonium salt solution to effect the substitution.
Protocol 3: Conversion of the Amino Group to a Chloro Group
Caption: Workflow for diazotization followed by a Sandmeyer reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether or Ethyl acetate
Step-by-Step Methodology:
-
In a beaker, dissolve this compound (1.0 eq) in concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of NaNO₂ (1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition. A positive test on starch-iodide paper indicates a slight excess of nitrous acid.
-
Stir the resulting diazonium salt solution for an additional 30 minutes in the cold.
-
In a separate, larger flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas evolution) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product (in this case, 4,5-dichloronicotinonitrile).
-
Purify by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reagents | NaNO₂, HCl, CuCl | [8][9] |
| Temperature | 0-5 °C (diazotization) | [8] |
| Key Feature | In-situ generation of unstable intermediate | [7] |
| Scope | Broad (Cl, Br, I, CN, OH) | [7] |
Cyclization: Constructing Fused Pyrimidine Rings
The juxtaposition of the 4-amino group and the 3-cyano group provides a powerful platform for constructing fused heterocyclic systems. This is a classic example of using bifunctional starting materials for diversity-oriented synthesis. By reacting with a suitable C-N-C or N-C-N synthon, such as an amidine, a fused pyrimidine ring can be readily formed, leading to pyrimido[4,5-c]pyridine derivatives. These scaffolds are of significant interest in drug discovery.
Causality Behind Experimental Choices:
-
Reactant: Amidines (or their hydrochloride salts) provide the necessary atoms to close the six-membered pyrimidine ring. The choice of amidine dictates the substituent at the 2-position of the newly formed ring. [10]* Conditions: The reaction is often thermally driven, sometimes in a high-boiling solvent like dimethylformamide (DMF) or under basic conditions to liberate the free amidine from its salt. Microwave irradiation can also be used to accelerate the reaction. [11]
Protocol 4: Synthesis of a 4-Aminopyrimido[4,5-c]pyridine Derivative
Caption: General workflow for the synthesis of fused pyrimidines.
Materials:
-
This compound
-
Formamidine hydrochloride (or other amidine salt, 1.5 eq)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq) and formamidine hydrochloride (1.5 eq).
-
Add a solution of sodium ethoxide (1.6 eq) in ethanol.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 4-amino-6-chloropyrimido[4,5-c]pyridine. Further purification can be achieved by recrystallization if necessary.
| Parameter | Value | Reference |
| Key Transformation | Annulation | [11] |
| Solvent | Ethanol, DMF | N/A |
| Conditions | Thermal or Microwave | [11] |
| Product Class | Fused Biheterocycles | [10] |
Conclusion
The 4-amino group of this compound is a remarkably versatile functional handle. Through well-established and modern synthetic methodologies, it can be transformed into a wide range of functionalities, including amides, N-aryl amines, and other groups via diazonium intermediates. Furthermore, its synergy with the adjacent cyano group enables the efficient construction of complex, fused heterocyclic systems. The protocols and insights provided in this guide serve as a robust foundation for researchers in organic synthesis and drug discovery, enabling the strategic exploitation of this valuable chemical building block.
References
- Vertex AI Search. (n.d.). Buy 4-Amino-5-chloronicotinic acid hydrochloride (EVT-3347125) | 1073182-98-5.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- SciSpace. (2002, July 5). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinonitrile.
- Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- MDPI. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
- MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Benchchem. (n.d.). troubleshooting guide for 4-Amino-2-chloronicotinonitrile synthesis scale-up.
- Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
- PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Benchchem. (n.d.). A Comparative Guide to Catalytic Efficacy in 4-Amino-2-chloronicotinonitrile Synthesis.
- ResearchGate. (n.d.). Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles.
- The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino.
- Pharmacia. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
- PMC. (2021, July 2). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride.
- Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
- PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- ResearchGate. (n.d.). Alkylation of N,N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems.
- PMC. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- IASJ. (n.d.). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures.
- ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- PMC. (2021, December 16). Deaminative chlorination of aminoheterocycles.
- Google Patents. (n.d.). US20150148489A1 - Polymers functionalized with nitrile compounds containing a protected amino group.
- PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile.
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-Amino-5-chloronicotinonitrile
Introduction: Accelerating Heterocyclic Chemistry with Microwave Energy
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, are privileged structures found in a vast array of pharmaceuticals.[1][2][3] 4-Amino-5-chloronicotinonitrile stands out as a versatile and highly valuable building block for the construction of diverse fused pyridine ring systems. Its unique arrangement of amino, chloro, and cyano functionalities on a pyridine core allows for a multitude of chemical transformations, making it an ideal starting point for generating libraries of novel compounds.[4][5]
Traditionally, the synthesis of these heterocyclic derivatives often involves lengthy reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[6][7] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes.[8][9] This acceleration, coupled with often-improved yields and product purities, positions MAOS as an indispensable tool for high-throughput synthesis and lead optimization in drug discovery programs.[1][2] This guide provides detailed protocols and insights into the microwave-assisted synthesis of key heterocyclic systems derived from this compound.
Core Principles of Microwave-Assisted Synthesis
The efficiency of microwave synthesis stems from the interaction of the electromagnetic field with polar molecules in the reaction mixture. This interaction induces rapid molecular rotation, generating heat volumetrically and homogeneously throughout the sample.[6] This is in stark contrast to conventional heating, which relies on conduction and convection, often resulting in temperature gradients and localized overheating. The key advantages of MAOS include:
-
Rapid Reaction Rates: The ability to rapidly reach and maintain high temperatures significantly accelerates chemical reactions.[3][8]
-
Higher Yields and Purity: Uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[7]
-
Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[10]
-
Access to Novel Chemical Space: Reactions that are sluggish or fail under conventional heating can often be successfully performed under microwave irradiation.
It is imperative to use laboratory-grade microwave reactors equipped with appropriate temperature and pressure sensors to ensure safe and reproducible experimentation.[9][11] Domestic microwave ovens are not suitable for chemical synthesis and pose significant safety risks.[10][11]
Synthesis of Pyrazolo[3,4-b]pyridines: A Key Scaffold in Drug Discovery
The pyrazolo[3,4-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[12][13][14] Microwave-assisted synthesis provides a highly efficient route to this important heterocyclic system.
Reaction Principle: Multi-Component Condensation
The synthesis of pyrazolo[3,4-b]pyridines from this compound typically proceeds via a multi-component reaction (MCR) involving a hydrazine derivative and an active methylene compound, such as a β-ketoester.[13][15][16] The reaction is believed to proceed through a series of condensation and cyclization steps, which are significantly accelerated by microwave irradiation.
Diagram: Microwave-Assisted Pyrazolo[3,4-b]pyridine Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines.
Detailed Protocol: Synthesis of a Model Pyrazolo[3,4-b]pyridine
This protocol describes the synthesis of a generic pyrazolo[3,4-b]pyridine derivative. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethyl acetoacetate
-
Ethanol (or other suitable high-boiling solvent)
-
Piperidine (or other suitable base)
-
Microwave reactor with sealed vessels
Procedure:
-
To a 10 mL microwave process vial, add this compound (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethyl acetoacetate (1.1 mmol).
-
Add 3 mL of ethanol and a catalytic amount of piperidine (0.1 mmol).
-
Seal the vial tightly with a Teflon septum and aluminum crimp cap.[9]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15-30 minutes. Monitor the reaction progress by TLC if possible.[9]
-
After the reaction is complete, cool the vial to below 50 °C using the instrument's cooling feature before opening.[9]
-
The product will often precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization or column chromatography if necessary.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
| Parameter | Condition | Rationale |
| Temperature | 150 °C | High temperature accelerates the reaction; microwave allows for safe superheating above the solvent's boiling point.[8] |
| Time | 15-30 min | Significantly reduced from conventional heating times of several hours.[17] |
| Solvent | Ethanol | A polar solvent that absorbs microwave energy efficiently. Other high-boiling polar solvents like DMF or DMSO can also be used. |
| Base | Piperidine | Catalyzes the condensation reactions. |
Table 1: Optimized parameters for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the this compound scaffold is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for introducing aryl, heteroaryl, and amino functionalities, further expanding the chemical diversity of the resulting products.[18][19][20]
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[21] Under microwave irradiation, these reactions can be performed rapidly and with high efficiency.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[19][20]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane/Water mixture (e.g., 4:1)
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave process vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Add K₂CO₃ (2.0 mmol) and 4 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120-150 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | A common and effective catalyst system for Suzuki couplings. Other ligands like XPhos may be beneficial for challenging substrates.[22] |
| Base | K₂CO₃ | Essential for the transmetalation step.[21] |
| Solvent | Dioxane/Water | A biphasic system that is highly effective for Suzuki couplings. |
| Temperature | 120-150 °C | Promotes efficient catalytic turnover. |
Table 2: Representative conditions for microwave-assisted Suzuki-Miyaura coupling.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines.[18][23]
Reaction Principle:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[18]
Detailed Protocol: Microwave-Assisted Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or 1,4-dioxane (anhydrous)
-
Microwave reactor with sealed vessels
Procedure:
-
To a microwave process vial under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add 3 mL of anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-130 °C for 20-40 minutes.[22][24]
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Safety Considerations in Microwave Chemistry
-
Pressure Management: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use vessels designed for high-pressure applications and do not exceed the manufacturer's recommended limits.[9][11]
-
Solvent Choice: Use high-boiling, polar solvents that are stable at the reaction temperature. Avoid low-boiling, flammable solvents unless the microwave system is specifically designed for their use.[8]
-
Reaction Scale: When developing a new protocol, start with small-scale reactions to assess the reaction kinetics and potential for rapid pressure increases.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the rapid and efficient generation of complex heterocyclic molecules. For a versatile building block like this compound, MAOS unlocks a vast potential for creating diverse libraries of compounds for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable intermediate. By leveraging the power of microwave energy, scientists can accelerate their research, improve synthetic outcomes, and ultimately shorten the timeline for the discovery of new therapeutic agents.
References
-
Dandepally, S. R., & Williams, A. L. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 391-415. [Link]
-
Dandia, A., & Singh, R. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]
-
Al-dujaili, A. H. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]
-
Gadek, Z., & Rejman, D. (2021). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 1-5. [Link]
-
Baxendale, I. R., & St-Gelais, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering, 9(25), 8439-8454. [Link]
-
Shaikh, I. R., & Inamdar, S. R. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(39), e202402431. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 1. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of a Hantzsch-Type Pyrazolo[3,4-b]quinolinone. Organic Syntheses, 84, 11-20. [Link]
-
Mani, A. R., et al. (2014). Microwave-assisted chemoselective synthesis of novel pyrazolo[3,4-b]thieno[3,4-e]pyridines: substitution induced axial chirality. Tetrahedron Letters, 55(36), 5063-5067. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]
-
El-Saghier, A. M. M., & Khodairy, A. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
-
Chem-Impex. (n.d.). 4-Amino-nicotinonitrile. [Link]
-
Shaikh, I. R., & Inamdar, S. R. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1030-1036. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 522-528. [Link]
-
Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
-
van der Westhuyzen, C. W., & Kruger, H. G. (2012). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(1), e202111166. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives in water using microwave. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Janeba, Z., et al. (2011). An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl. Lirias - KU Leuven. [Link]
-
Boufroura, H., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Heterocycles, 81(12), 2849-2862. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
-
Alcaide, B., et al. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry, 16, 1-8. [Link]
-
Csollei, J., et al. (2016). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 6(10), 8056-8062. [Link]
-
Al-Zaydi, K. M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. [Link]
-
Liu, H., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 12(5), 1070-1076. [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102213. [Link]
-
Yoneyama, H., et al. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45(8), 1051-1059. [Link]
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 24. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Amino-5-chloronicotinonitrile and Comparative Analytical Strategies
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-Amino-5-chloronicotinonitrile, a key heterocyclic intermediate in pharmaceutical and materials science. In the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and fragmentation patterns of analogous structures—such as halogenated pyridines, aromatic amines, and nitriles—to construct a plausible and scientifically grounded fragmentation pathway.
Furthermore, this guide offers a comparative overview of alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers with a comprehensive toolkit for the structural elucidation and quality control of this important molecule.
Introduction to this compound and its Analytical Importance
This compound is a substituted pyridine derivative characterized by an amino group at the 4-position, a chlorine atom at the 5-position, and a nitrile group at the 3-position. This unique arrangement of functional groups makes it a valuable building block in organic synthesis. A thorough understanding of its chemical properties and the ability to confirm its structure and purity are paramount for its application in research and development. Mass spectrometry (MS) stands out as a powerful analytical tool for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts.
Elucidating the Structure: The Power of Mass Spectrometry
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample, leading to the formation of a radical cation known as the molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint, providing both the molecular weight and valuable structural information based on the observed fragmentation pattern.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway
The molecular structure of this compound (C₆H₄ClN₃) has a nominal molecular weight of 153 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion is expected, with a prominent M+2 peak at approximately one-third the intensity of the M•+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1]
The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.
The primary fragmentation events are likely to involve the loss of small, stable neutral molecules or radicals:
-
Loss of a Chlorine Radical (·Cl): A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[1] The loss of a chlorine radical from the molecular ion would result in a fragment ion at m/z 118 .
-
Loss of Hydrogen Cyanide (HCN): Aromatic nitriles frequently undergo fragmentation via the elimination of a neutral hydrogen cyanide molecule.[1] This would lead to a fragment ion at m/z 126 .
-
Loss of a Cyano Radical (·CN): Another characteristic fragmentation of aromatic nitriles is the loss of the cyano radical, which would produce a fragment ion at m/z 127 .[1]
Subsequent fragmentation of these primary ions can provide further structural confirmation. For instance, the ion at m/z 118 could further lose HCN to yield a fragment at m/z 91 .
The following diagram illustrates the plausible fragmentation pathway:
Caption: Plausible EI-MS fragmentation pathway for this compound.
Summary of Predicted Mass Spectral Data
| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Structure |
| 153/155 | [C₆H₄ClN₃]•+ (Molecular Ion) | - | This compound |
| 127/129 | [C₅H₄ClN₂]⁺ | ·CN | 4-Amino-5-chloropyridine cation |
| 126/128 | [C₅H₄ClN]•+ | HCN | 3-Chloropyridine radical cation |
| 118 | [C₆H₄N₂]⁺ | ·Cl | 4-Aminonicotinonitrile cation |
| 91 | [C₅H₃N]⁺ | HCN from m/z 118 | Pyridyne cation |
A Comparative Analysis: Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable structural data, a comprehensive characterization of this compound often necessitates the use of orthogonal analytical techniques. Each method offers unique insights into the molecule's properties.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. | High sensitivity, small sample requirement, detailed structural data. | Destructive technique, may not distinguish between isomers without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation from impurities.[2][3] | Excellent for purity determination and quantitative analysis, non-destructive.[4][5] | Provides limited structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., -NH₂, -C≡N, C-Cl).[6][7] | Non-destructive, provides a quick fingerprint of functional groups present. | Does not provide information on the overall molecular structure or connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework and connectivity of atoms.[6][7] | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
Experimental Protocols
Mass Spectrometry Analysis (Hypothetical Protocol)
This protocol describes a general procedure for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its characteristic M+2 isotope peak.
-
Analyze the fragmentation pattern and compare it to the predicted pathway.
-
High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol outlines a reverse-phase HPLC method for purity assessment.
-
Instrumentation and Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent, equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
FTIR and NMR Spectroscopic Analysis
For FTIR and NMR analysis, standard procedures should be followed.[6][7]
-
FTIR: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Key vibrational bands to observe include N-H stretching for the amino group (~3300-3500 cm⁻¹), C≡N stretching for the nitrile group (~2220-2260 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
-
NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra will provide detailed structural information. The aromatic protons and the protons of the amino group will have characteristic chemical shifts in the ¹H NMR spectrum. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the carbon of the nitrile group.
Conclusion
The structural elucidation of this compound is effectively achieved through a multi-technique analytical approach. While direct experimental mass spectral data is not widely available, a plausible fragmentation pathway can be confidently predicted based on fundamental principles of mass spectrometry. This guide provides a robust framework for researchers, combining the predictive power of mass spectrometry with the quantitative and complementary qualitative strengths of HPLC, FTIR, and NMR spectroscopy. By employing these methods in concert, scientists can ensure the identity, purity, and quality of this important chemical intermediate, thereby fostering confidence in downstream applications.
References
- Mass Spectrometry: Fragmentation. (n.d.).
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-838.
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). YouTube. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2008, June 15). South East Technological University. Retrieved from [Link]
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. (2026, January 31). PMC. Retrieved from [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. Retrieved from [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. research.setu.ie [research.setu.ie]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Labyrinth of Isomers: A Guide to Distinguishing 4-Amino-5-chloronicotinonitrile from its Regioisomeric Impurities
In the exacting landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 4-Amino-5-chloronicotinonitrile, a key building block in the synthesis of various therapeutic agents, the presence of regioisomeric impurities presents a significant analytical challenge. These impurities, possessing the same molecular formula and weight but differing in the spatial arrangement of their atoms, can exhibit distinct toxicological and pharmacological profiles. Therefore, their detection and quantification are of paramount importance.
This guide provides an in-depth, objective comparison of analytical methodologies for the effective differentiation of this compound from its potential regioisomeric impurities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Challenge: Unmasking the Isomers
The synthesis of this compound can inadvertently lead to the formation of several regioisomers. The most probable impurities are those where the amino and chloro substituents are located at different positions on the pyridine ring. Understanding the potential synthetic pathways and byproducts is the first step in developing a robust analytical strategy.[1]
Here are the primary compounds of interest:
-
Target Compound: this compound
-
Potential Regioisomeric Impurities:
The subtle structural differences between these isomers necessitate analytical techniques with high resolving power and specificity.
Comparative Analysis of Analytical Techniques
A multi-pronged approach, leveraging both chromatographic separation and spectroscopic identification, is the most reliable strategy for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is the primary technique for the separation of non-volatile and thermally labile compounds, making it ideal for the analysis of aminopyridine derivatives.[3] The choice of stationary phase, mobile phase, and detector is critical for achieving the desired resolution between the target compound and its isomers.
Rationale for Method Selection:
Reversed-phase HPLC, utilizing a C18 column, is a robust starting point due to its wide applicability and the ability to separate compounds based on differences in hydrophobicity.[4] The polarity differences arising from the varied positions of the amino and chloro groups on the pyridine ring are often sufficient to allow for baseline separation. For particularly challenging separations, alternative column chemistries or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be explored.[4][5]
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase A/B (50:50) |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases and degas them thoroughly to prevent bubble formation in the system.[3]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the specified solvent. Ensure complete dissolution.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. The identity of the peaks corresponding to the regioisomeric impurities can be confirmed by running certified reference standards, if available, or by collecting the fractions for further spectroscopic analysis.
Workflow for HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Amino-5-chloronicotinonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, a meticulous understanding of the physicochemical properties of molecules is paramount. For heterocyclic compounds like 4-Amino-5-chloronicotinonitrile, a key building block in medicinal chemistry, its electronic absorption characteristics are a fundamental descriptor. This guide provides an in-depth comparative analysis of the Ultraviolet-Visible (UV-Vis) absorption properties of this compound. In the absence of direct, publicly available experimental data for this specific molecule, we will build a robust predictive understanding by examining its constituent parts and structurally related analogues. This approach, rooted in the principles of physical organic chemistry, offers valuable insights for researchers working with this and similar chromophoric systems.
This guide will delve into the theoretical underpinnings of UV-Vis spectroscopy, present experimental data for comparable molecules, and provide a detailed experimental protocol for acquiring such data. Our objective is to equip researchers with the knowledge to anticipate the spectroscopic behavior of this compound and to effectively utilize UV-Vis spectroscopy in their synthetic and analytical workflows.
Theoretical Framework: Understanding UV-Vis Absorption in Aromatic Heterocycles
The absorption of UV-Vis light by a molecule corresponds to the excitation of electrons from a lower energy ground state to a higher energy excited state.[1] In organic molecules, the most common electronic transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals.[1][2] For pyridine derivatives like this compound, the key electronic transitions are typically π → π and n → π* transitions.
The pyridine ring itself is a chromophore, a part of a molecule responsible for its color.[2] The position of the maximum absorption (λmax) is sensitive to the nature and position of substituents on the ring.[3][4] Electron-donating groups (auxochromes) like the amino (-NH2) group and electron-withdrawing groups like the nitrile (-CN) and chloro (-Cl) groups can significantly influence the energy of the molecular orbitals, leading to shifts in the λmax.
-
Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength, caused by substituents that decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2]
-
Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength, resulting from an increase in the HOMO-LUMO energy gap.[5]
Furthermore, the polarity of the solvent can impact the absorption spectrum, a phenomenon known as solvatochromism .[6][7] Polar solvents can stabilize the ground or excited state of a molecule to different extents, leading to shifts in the λmax. For instance, n → π* transitions often exhibit a hypsochromic shift in polar, hydrogen-bonding solvents because the non-bonding electrons are stabilized by hydrogen bonding, thus increasing the energy required for excitation.[5] Conversely, π → π* transitions often show a bathochromic shift in polar solvents.[1]
Comparative UV-Vis Absorption Data
To predict the UV-Vis absorption maxima of this compound, we will examine the experimental data for its parent structures and related substituted pyridines.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 3-Cyanopyridine (Nicotinonitrile) | ![]() | Cyclohexane | 265, 279 (shoulder) | log ε = 3.35, log ε = 2.63 | [8] |
| 4-Aminopyridine | Not Specified | ~260-280 | Not Specified | ||
| 4-Chloropyridine | Not Specified | - | - | ||
| 2-Amino-5-chloropyridine | ![]() | Not Specified | 348 | Not Specified |
Analysis and Prediction for this compound:
Based on the comparative data, we can make an educated prediction for the UV-Vis absorption of this compound.
-
Effect of the Amino Group: The amino group at the 4-position is a strong electron-donating group. This is expected to cause a significant bathochromic shift compared to the parent nicotinonitrile. The absorption of 4-aminopyridine in the 260-280 nm range supports this.
-
Effect of the Chloro and Nitrile Groups: The chloro and nitrile groups are electron-withdrawing. Their presence, in conjunction with the electron-donating amino group, will create a "push-pull" system. This type of electronic arrangement often leads to a further bathochromic shift and an increase in the molar absorptivity due to an intramolecular charge transfer (ICT) character of the electronic transition.
-
Combined Effect: The combination of the strong auxochromic amino group and the electron-withdrawing chloro and nitrile groups on the pyridine ring is likely to result in a λmax significantly longer than that of 3-cyanopyridine and 4-aminopyridine. The λmax of 348 nm for 2-amino-5-chloropyridine provides a strong indication that the absorption will be in the UVA region.
Predicted λmax for this compound: It is reasonable to predict that the primary absorption band (likely a π → π* transition with significant ICT character) for this compound will occur in the range of 330-370 nm . The exact position will be influenced by the solvent used.
Experimental Protocol for UV-Vis Spectroscopy
This section provides a detailed, step-by-step methodology for determining the UV-Vis absorption spectrum of a compound like this compound.
Materials and Instrumentation
-
Compound of Interest: this compound (or analogue)
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO). A range of solvents with varying polarities is recommended to study solvatochromic effects.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes (typically 1 cm path length).
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a final concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax. This ensures the measurement is within the linear range of the Beer-Lambert Law.
-
Solvent Blank: Use the pure solvent in a separate cuvette as the reference or blank.
Instrumental Analysis
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction: Record a baseline spectrum with the blank solvent in both the sample and reference cuvette holders to correct for any absorbance from the solvent and cuvettes.
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the sample solution.
-
Spectrum Acquisition: Scan a wavelength range appropriate for the compound. For aromatic compounds like this compound, a range of 200-500 nm is typically sufficient.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.
Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of this compound remains elusive in the public domain, a robust understanding of its spectroscopic properties can be achieved through a comparative analysis of structurally related compounds. By dissecting the electronic contributions of the amino, chloro, and nitrile substituents on the nicotinonitrile framework, we can confidently predict a primary absorption band in the 330-370 nm region. This guide provides not only this predictive insight but also the fundamental principles and a practical experimental protocol for researchers to determine these values empirically. A thorough characterization, including the study of solvatochromic effects, will provide a more complete picture of the electronic behavior of this important heterocyclic building block.
References
-
UV-Vis Absorption Spectroscopy - Theory. (n.d.). Retrieved from [Link]
-
Theory of electronic transitions | Spectroscopy Class... - Fiveable. (2025, August 15). Retrieved from [Link]
-
Solvatochromic behavior of the electronic absorption spectra of some azo derivatives of amino pyridines - PubMed. (2004, November 15). Retrieved from [Link]
-
What Is the Principle of UV-Vis Spectroscopy and Why It Matters - Surplus Solutions. (2025, January 29). Retrieved from [Link]
-
The Basics of UV-Vis Spectroscopy - Agilent. (n.d.). Retrieved from [Link]
-
Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono - Chemical Papers. (n.d.). Retrieved from [Link]
-
The absorption spectra of the 4-AP systems: 1) 1·10⁻⁶ М, 2) 1·10⁻¹² М,... - ResearchGate. (n.d.). Retrieved from [Link]
-
3-Cyanopyridine | C6H4N2 | CID 79 - PubChem. (n.d.). Retrieved from [Link]
-
4-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved from [Link]
-
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). Retrieved from [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds - ResearchGate. (2026, February 18). Retrieved from [Link]
-
Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - MDPI. (2024, October 14). Retrieved from [Link]
-
Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. (2011, November 15). Retrieved from [Link]
-
4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. (n.d.). Retrieved from [Link]
-
Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. (n.d.). Retrieved from [Link]
-
UV-Vis absorption spectra for 2-Amino-5-Chloropyridine... - ResearchGate. (n.d.). Retrieved from [Link]
-
UV‐Vis absorption spectra of compound (4) in different solvents at 1.00... - ResearchGate. (n.d.). Retrieved from [Link]
-
(a) UV−vis absorption spectrum of (N4Py)(FeO) 2+ (ClO 4 ) 2 , 1a + ,... - ResearchGate. (n.d.). Retrieved from [Link]
-
2.4: Effect of Solvent - Chemistry LibreTexts. (2023, March 16). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. spectrabase.com [spectrabase.com]
A Researcher's Guide to Validating the Structure of 4-Amino-5-chloronicotinonitrile using COSY and HMQC NMR
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds like 4-Amino-5-chloronicotinonitrile, a substituted pyridine, seemingly minor positional changes of functional groups can drastically alter biological activity. This guide provides an in-depth, experience-driven walkthrough for validating the specific isomeric structure of this compound, leveraging the synergistic power of 2D NMR techniques—specifically, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC).
This document moves beyond a simple recitation of protocols. It delves into the why behind experimental choices, offering a logical framework for data interpretation that is inherently self-validating. The aim is to equip fellow researchers with the practical insights and theoretical grounding necessary to confidently assign and defend complex molecular structures.
The Challenge: Beyond Simple 1D NMR
While 1D ¹H and ¹³C NMR are foundational, they can present ambiguities for substituted aromatic systems. For a molecule with the formula C₆H₄ClN₃, several isomers are possible. For instance, the chlorine and amino groups could swap positions, or their relationship to the nitrile group could change. Relying solely on chemical shift prediction for 1D spectra can be misleading due to the complex interplay of substituent effects on the pyridine ring[1][2][3]. To achieve definitive proof of structure, we must establish the precise connectivity of the atoms, a task for which 2D NMR is perfectly suited.
The Synergy of COSY and HMQC: A Two-Pronged Approach
Two-dimensional NMR experiments allow us to visualize correlations between different nuclei, painting a clear picture of the molecular framework[4][5].
-
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling)[6][7][8]. For our target molecule, COSY will be instrumental in confirming the relationship between the two protons on the pyridine ring. A cross-peak between two proton signals in a COSY spectrum is definitive evidence of their through-bond proximity[9].
-
HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹J coupling)[10][11][12]. HMQC acts as a bridge, linking the information from the ¹H NMR spectrum directly to the ¹³C NMR spectrum. This is crucial for assigning carbon signals, especially in the often-crowded aromatic region. While HSQC is another common technique for this purpose, HMQC is robust and uses a simpler pulse sequence[10][13].
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data begins with meticulous preparation and a logical experimental design.
1. Sample Preparation
The choice of a deuterated solvent is the first critical decision. It must dissolve the analyte effectively without its residual peaks obscuring important signals.[14][15] For this compound, which possesses both polar (amino, nitrile) and non-polar (chlorinated aromatic ring) character, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of organic compounds[15].
-
Protocol:
-
Weigh approximately 10-15 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Data Acquisition
The following is a general guide for acquiring high-quality spectra on a standard 500 MHz spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts and multiplicities of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.
-
COSY: A standard COSY-90 experiment will provide the necessary ¹H-¹H correlation data[4].
-
HMQC: A standard HMQC experiment will establish the one-bond ¹H-¹³C connectivities[16].
The logical flow of this multi-spectrum approach forms a self-validating system, as illustrated below.
Data Interpretation: Assembling the Structural Puzzle
Let's walk through the interpretation of the spectral data for this compound.
Structure and Numbering:

Step 1: Analysis of 1D Spectra (Hypothesis Formation)
Based on the structure, we predict the following signals:
-
¹H NMR: Two signals in the aromatic region for H-2 and H-6, and a broad signal for the two protons of the amino group (-NH₂). H-2 and H-6 should appear as singlets, as they are separated by four bonds and significant coupling is not expected.
-
¹³C NMR: Six distinct signals are expected, as there is no plane of symmetry that would make any carbons chemically equivalent[17]. Four signals will be in the aromatic region (C-2, C-3, C-5, C-6), one for the nitrile carbon (C-CN), and one for the carbon bearing the amino group (C-4).
Predicted NMR Data Summary
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H-2 | ~8.3 | - | Singlet |
| H-6 | ~8.5 | - | Singlet |
| -NH₂ | ~6.5 (broad) | - | Singlet |
| C-2 | - | ~150 | - |
| C-3 | - | ~115 (Nitrile) | - |
| C-4 | - | ~155 | - |
| C-5 | - | ~118 | - |
| C-6 | - | ~148 | - |
| -CN | - | ~117 | - |
Note: Predicted shifts are estimates based on substituent effects on pyridine rings and can vary.[2][18]
Step 2 & 3: Decoding the 2D Spectra (Hypothesis Testing)
The power of 2D NMR lies in its ability to confirm or refute the hypotheses generated from 1D data.
-
COSY Analysis: The COSY spectrum is expected to be very simple for this molecule. Crucially, there should be no cross-peaks between the signals for H-2 and H-6. This absence of correlation confirms they are not on adjacent carbons (i.e., not vicinally coupled), which is consistent with the proposed structure.
-
HMQC Analysis: The HMQC spectrum provides the definitive link between the proton and carbon skeletons. We expect to see direct correlations between the proton signals and the carbons they are attached to.
Expected 2D NMR Correlations
| Correlation Type | Proton 1 | Proton 2 / Carbon | Expected Result | Interpretation |
| COSY | H-2 (~8.3 ppm) | H-6 (~8.5 ppm) | No Cross-Peak | Confirms H-2 and H-6 are not vicinally coupled. |
| HMQC | H-2 (~8.3 ppm) | C-2 (~150 ppm) | Cross-Peak | Assigns the carbon at ~150 ppm as C-2. |
| HMQC | H-6 (~8.5 ppm) | C-6 (~148 ppm) | Cross-Peak | Assigns the carbon at ~148 ppm as C-6. |
The diagram below visually summarizes the key HMQC correlations that validate the structure.
Step 4: The Complete Picture
By integrating the data, we build an irrefutable case:
-
¹H NMR shows two distinct aromatic protons and an amino group.
-
¹³C NMR shows six unique carbons, consistent with the lack of symmetry.
-
COSY confirms the two aromatic protons are not adjacent.
-
HMQC definitively links each aromatic proton to its specific carbon atom (H-2 to C-2 and H-6 to C-6).
This complete dataset allows for the unambiguous assignment of the this compound structure, ruling out other potential isomers. For example, if the compound were 2-Amino-3-chloronicotinonitrile, the two aromatic protons would be adjacent and would show a clear cross-peak in the COSY spectrum.
Comparison with Alternative Techniques
While other powerful analytical methods exist, the combined NMR approach offers unique advantages for this specific challenge.
| Technique | Advantages | Disadvantages |
| NMR (COSY+HMQC) | Provides detailed atomic connectivity in solution; non-destructive. | Requires slightly more material than MS; can be complex for very large molecules. |
| X-ray Crystallography | Gives absolute, unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
| Mass Spectrometry (MS) | Excellent for determining molecular weight and formula. | Provides limited information on isomer connectivity without extensive fragmentation studies. |
For determining isomeric structure in the solution state—which is often more relevant to biological activity—the NMR approach is unparalleled in its richness of information.
Conclusion
The structural validation of this compound serves as a prime example of the analytical power of modern 2D NMR spectroscopy. By moving beyond one-dimensional analysis and adopting a synergistic workflow that combines ¹H, ¹³C, COSY, and HMQC experiments, researchers can construct a self-validating argument for a molecule's precise atomic connectivity. This methodical approach not only ensures scientific accuracy but also builds a foundation of trust in the data that underpins all subsequent research and development efforts.
References
-
Avance Beginners Guide - Solvent Selection. Bruker. [Link]
- Ewing, D. F. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 523-528.
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Proton Chemical Shifts of the γ-Substituted Pyridines. The Journal of Chemical Physics, 46(1), 327-332. [Link]
-
Proton Chemical Shifts of the γ‐Substituted Pyridines. AIP Publishing. [Link]
-
NMR Solvent Requirements. Scribd. [Link]
-
Atreya, H. S. Principles and Applications of NMR Spectroscopy. NPTEL. [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). University of Pardubice. [Link]
- Davis, A. L., & Keeler, J. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1-23.
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Reutenauer, L. (2021). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
2D NMR Spectroscopy: COSY. Scribd. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
How to select NMR solvent. Kanto Kagaku. [Link]
-
An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
-
HMBC and HMQC. Scribd. [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]
-
How do I interpret HNMR, COSY, and HMQC? Reddit. [Link]
-
COSY - NMR Core Facility. Columbia University. [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Victoria. [Link]
-
Principles and Applications of NMR Spectroscopy: Lecture 28 - 2D HMQC and 2D HSQC. InfoCoBuild. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
-
This compound. CHEMSULF.COM. [Link]
-
¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]
-
4-Amino-5-chloronicotinic acid hydrochloride. Evidentic. [Link]
-
4-Amino-5-cyclopropoxynicotinonitrile. PubChem. [Link]
-
¹H-NMR spectrum for 4-amino-5-(4-chlorophenyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione. ResearchGate. [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
6-Amino-5-chloronicotinonitrile. PubChem. [Link]
-
Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]
-
¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
6-amino-5-chloronicotinonitrile. PubChemLite. [Link]
-
Predict ¹³C carbon NMR spectra. NMRDB.org. [Link]
-
¹³-C NMR - How Many Signals. Master Organic Chemistry. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. GALA. [Link]
-
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acl.digimat.in [acl.digimat.in]
- 11. nbrc.ac.in [nbrc.ac.in]
- 12. youtube.com [youtube.com]
- 13. Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 28 - Heteronuclear Multiple Quantum NMR Spectroscopy (2D HMQC) and Heteronuclear Single Quantum NMR Spectroscopy (2D HSQC) [infocobuild.com]
- 14. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. scribd.com [scribd.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemrxiv.org [chemrxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


